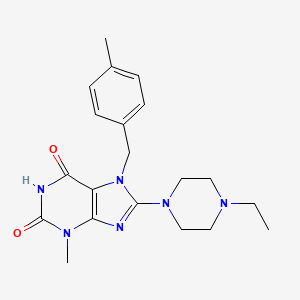

8-(4-乙基哌嗪-1-基)-3-甲基-7-(4-甲基苯基甲基)-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as ETP-46464, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound belongs to the class of purine derivatives and has shown promising results as a potential therapeutic agent for the treatment of cancer and other diseases.

科学研究应用

受体亲和力和精神药物潜力

研究表明,嘌呤-2,6-二酮的衍生物,包括与 8-(4-乙基哌嗪-1-基)-3-甲基-7-(4-甲基苄基)-1H-嘌呤-2,6(3H,7H)-二酮结构相似的化合物,对血清素受体(如 5-HT1A、5-HT2A 和 5-HT7)表现出显着的亲和力。这些受体对调节情绪、焦虑和其他中枢神经系统功能至关重要。例如,Chłoń-Rzepa 等人(2013 年)设计了一系列 7-取代的 1,3-二甲基-3,7-二氢嘌呤-2,6-二酮的 8-氨基烷基氨基和 8-芳基哌嗪基丙氧基衍生物,以探索它们作为 5-HT1A、5-HT2A 和 5-HT7 受体配体的潜力,显示出精神药物活性的前景 (Chłoń-Rzepa 等人,2013 年)。

镇痛特性

除了精神药物作用之外,人们还研究了衍生物的镇痛特性。Zygmunt 等人(2015 年)探索了一系列 8-甲氧基-1,3-二甲基-2,6-二氧基嘌呤-7-基衍生物,在体内模型中表现出显着的镇痛活性。这项研究表明,在这个化学框架内开发新类镇痛和抗炎剂具有潜力 (Zygmunt 等人,2015 年)。

结构优化和耐药性

进一步的研究集中在优化嘌呤衍生物的结构以靶向特定的受体或突变,从而增强其治疗潜力。例如,Yang 等人(2012 年)致力于优化嘌呤-2,8-二胺衍生物的结构以靶向 EGFR 激活和耐药突变,展示了嘌呤衍生物在解决癌症治疗中耐药性方面的多功能性 (Yang 等人,2012 年)。

作用机制

Target of Action

F1687-0043, also known as Bemarituzumab , is an Fc-optimized monoclonal antibody that is designed to block fibroblast growth factors (FGFs) from binding and activating FGFR2b . FGFR2b is the primary target of this compound .

Mode of Action

Bemarituzumab has been engineered for enhanced antibody-dependent cell-mediated cytotoxicity (ADCC) to increase direct tumor cell killing by recruiting natural killer (NK) cells . By blocking FGFs from binding and activating FGFR2b, it inhibits several downstream pro-tumor signaling pathways, potentially slowing cancer progression .

Biochemical Pathways

The inhibition of FGFR2b activation by Bemarituzumab affects multiple downstream signaling pathways involved in tumor growth and progression

Pharmacokinetics

The pharmacokinetics of F1687-0043 was evaluated in fasted male CD-1 mice . The study confirmed that subcutaneous dosing generated linear pharmacokinetics and achieved target plasma concentrations across all dosing levels . .

Result of Action

The FIGHT trial evaluated bemarituzumab plus chemotherapy (mFOLFOX6) versus placebo plus chemotherapy alone in patients with FGFR2b positive, HER2 negative frontline advanced gastric or GEJ cancer . Treatment with bemarituzumab plus chemotherapy demonstrated clinically significant and substantial improvements in the primary endpoint of progression-free survival (PFS) and secondary endpoint of overall survival (OS) in the patient population with FGFR2b overexpression or mutation .

属性

IUPAC Name |

8-(4-ethylpiperazin-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2/c1-4-24-9-11-25(12-10-24)19-21-17-16(18(27)22-20(28)23(17)3)26(19)13-15-7-5-14(2)6-8-15/h5-8H,4,9-13H2,1-3H3,(H,22,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLQCIFJGVFRAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-ethylpiperazin-1-yl)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2813632.png)

![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2813633.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[1-hydroxy-4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic Acid](/img/structure/B2813635.png)

![4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide](/img/structure/B2813636.png)

![N'-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2813637.png)

![4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2813638.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813643.png)

![3-Bromo-2-(((4-chlorophenyl)thio)methyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2813644.png)

![3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid](/img/structure/B2813646.png)

![3-oxo-2-phenyl-5-propyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2813648.png)